molecular formula C13H17F3O2 B2375818 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid CAS No. 1432681-80-5

2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid

Cat. No. B2375818
CAS RN: 1432681-80-5
M. Wt: 262.272
InChI Key: SLUXYLRGKSQUCW-UHFFFAOYSA-N
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Description

“2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid” is a compound that contains an adamantane cage, which is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons . The chemotherapeutic effectiveness of adamantane-based compounds was early explored after the discovery of amantadine and rimantadine as efficient medications for the control of Influenza A viral infections .


Synthesis Analysis

The synthesis of adamantane derivatives involves various methods. One of the most promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Molecular Structure Analysis

The molecular formula of “2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid” is C13H17F3O2 . The adamantane molecule leads to easy sublimation due to the low intermolecular forces. Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .


Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions. For example, Baimuratov et al. investigated the isomerization mechanism for 1-[(E)-3-thiocyanoprop-1-en-1-yl]adamantane to 1-(1-isothiocyanoprop-2-en-1-yl)adamantane .

Scientific Research Applications

Pharmaceutical Development

2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid is a promising compound in pharmaceutical research due to its unique structural properties. The adamantane core provides a rigid, bulky framework that can enhance the stability and bioavailability of drug molecules. The trifluoromethyl group can improve the metabolic stability and lipophilicity of the compound, making it a valuable scaffold for designing new drugs, particularly for targeting neurological disorders and viral infections .

Catalysis and Organic Synthesis

This compound is also significant in the field of catalysis and organic synthesis. The presence of the trifluoromethyl group can influence the electronic properties of the molecule, making it a useful ligand in catalytic reactions. It can be employed in the synthesis of complex organic molecules, serving as an intermediate or a catalyst in various chemical transformations, including cross-coupling reactions and polymerization processes .

Material Science

In material science, 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid is used to develop advanced materials with unique properties. The adamantane structure contributes to the thermal stability and mechanical strength of polymers and other materials. This compound can be incorporated into polymer matrices to enhance their durability and resistance to degradation, making it suitable for high-performance materials used in aerospace and automotive industries .

Biochemical Research

This compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways. The trifluoromethyl group can act as a probe in NMR spectroscopy, providing insights into the structure and dynamics of biological molecules. It can also be used to design enzyme inhibitors and study their mechanisms of action, contributing to the development of new therapeutic agents.

These applications highlight the versatility and importance of 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

1 2 1 : 2 : 1 : 2

Future Directions

Adamantane derivatives have diverse pharmacological properties and are used in several drugs . The future research directions could involve exploring new synthesis methods, investigating their mechanisms of action, and developing new adamantane-based drugs.

properties

IUPAC Name

2-[3-(trifluoromethyl)-1-adamantyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3O2/c14-13(15,16)12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(17)18/h8-9H,1-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUXYLRGKSQUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1432681-80-5
Record name 2-[3-(trifluoromethyl)adamantan-1-yl]acetic acid
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